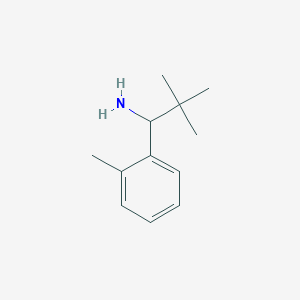
2,2-Dimethyl-1-(2-methylphenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-(2-methylphenyl)propan-1-amine is a chemical compound with the CAS Number: 27561-36-0 . It has a molecular weight of 177.29 and its IUPAC name is 2,2-dimethyl-1-(2-methylphenyl)-1-propanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-1-(2-methylphenyl)propan-1-amine is 1S/C12H19N/c1-9-7-5-6-8-10(9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2,2-Dimethyl-1-(2-methylphenyl)propan-1-amine is a liquid at room temperature . It has a molecular weight of 177.29 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the web search results.Wissenschaftliche Forschungsanwendungen
Structural Characterization and Computational Studies
2,2-Dimethyl-1-(2-methylphenyl)propan-1-amine, and its derivatives, have been the focus of structural characterization studies. Through methods such as X-ray diffraction and computational studies like density functional theory (DFT), researchers have elucidated the molecular structures and electronic spectra of related compounds. These studies provide foundational knowledge for understanding the chemical and physical properties of these substances, facilitating their application in various scientific fields (Nycz et al., 2011).
Catalytic Applications
2,2-Dimethyl-1-(2-methylphenyl)propan-1-amine derivatives have shown potential in catalysis, particularly in the palladium-catalyzed carbonylative transformation of benzyl amines. This process highlights the utility of these compounds in synthesizing valuable chemical intermediates under mild conditions without the need for additional additives. Such advancements underscore the role of these amines in facilitating more efficient and environmentally friendly chemical syntheses (Li et al., 2018).
Development of Structurally Diverse Libraries
The flexibility of 2,2-Dimethyl-1-(2-methylphenyl)propan-1-amine derivatives in chemical reactions has been leveraged to generate structurally diverse libraries of compounds. Through various alkylation and ring closure reactions, researchers have synthesized a range of molecules with potential applications in drug development, material science, and as chemical probes for biological studies (Roman, 2013).
Solar Cell Applications
In the realm of renewable energy, derivatives of 2,2-Dimethyl-1-(2-methylphenyl)propan-1-amine have found application as components in polymer solar cells. For instance, certain amine-based fullerene derivatives have been successfully utilized as acceptor and cathode interfacial materials, demonstrating the potential of these compounds in enhancing the efficiency and performance of organic solar cells (Lv et al., 2014).
Advanced Material Synthesis
Research has also focused on the modification of polymeric materials with 2,2-Dimethyl-1-(2-methylphenyl)propan-1-amine derivatives for various functional applications. This includes the development of hydrogels with improved properties for medical use and the synthesis of environmentally responsive polymers for biotechnology and bio-separation applications. These studies highlight the versatility of these compounds in creating new materials with tailor-made properties for specific applications (Aly & El-Mohdy, 2015).
Safety and Hazards
The compound has been classified with the GHS pictograms GHS05 and GHS07 . The hazard statements associated with it are H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-(2-methylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9-7-5-6-8-10(9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOJYNQFZGBWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(2-methylphenyl)propan-1-amine | |
CAS RN |
27561-36-0 |
Source


|
| Record name | 2,2-dimethyl-1-(2-methylphenyl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2711947.png)
![1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride](/img/structure/B2711949.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2711950.png)
![Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2711952.png)
![3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine](/img/structure/B2711954.png)

![2-[[(5-Bromopyrimidin-2-yl)amino]methyl]-1,3-dihydroinden-2-ol](/img/structure/B2711956.png)

![(e)-1-Methyl-3-(2-nitrovinyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2711961.png)

